2,3-Dinitropyrazolo[1,5-a]pyrimidine

Synthetic methodology Nucleophilic aromatic substitution Regioselective derivatization

Researchers requiring systematic C-2 diversification of the pyrazolo[1,5-a]pyrimidine scaffold often face electronic deactivation that blocks direct functionalization. This 2,3-dinitro derivative solves that by providing a regiochemically predictable leaving group at position 2, enabling selective nucleophilic displacement under mild conditions. • Exclusive C-2 selectivity: 2-NO₂ acts as a leaving group toward N-, S-, and O-nucleophiles without competing displacement at C-3, enabling parallel library synthesis of 2-R-3-nitropyrazolo[1,5-a]pyrimidines. • Energetic performance: When elaborated with explosophoric groups, derivatives achieve detonation velocities approaching RDX/HMX with 6-fold higher impact safety (IS = 30 J vs. 5 J for HMX). • Supply certainty: BenchChem maintains stock for immediate dispatch; custom synthesis scale-up available upon request.

Molecular Formula C6H3N5O4
Molecular Weight 209.12 g/mol
Cat. No. B11116888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitropyrazolo[1,5-a]pyrimidine
Molecular FormulaC6H3N5O4
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-])N=C1
InChIInChI=1S/C6H3N5O4/c12-10(13)4-5-7-2-1-3-9(5)8-6(4)11(14)15/h1-3H
InChIKeyDMHYUMSRQAKROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitropyrazolo[1,5-a]pyrimidine: Core Scaffold Identity and Procurement-Relevant Characteristics


2,3-Dinitropyrazolo[1,5-a]pyrimidine (C₆H₃N₅O₄, MW 209.12 g/mol) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a pyrimidine ring, with nitro substituents at positions 2 and 3. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold recognized for both energetic-materials applications and medicinal-chemistry relevance [1]. The parent ring system exhibits reagent-dependent regiospecific electrophilic substitution: mixed HNO₃/H₂SO₄ yields the 3-nitro isomer, while HNO₃ in acetic anhydride yields the 6-nitro isomer [2]. The 2,3-dinitro substitution pattern introduces strategic synthetic handles—the 2-position nitro group is susceptible to regioselective nucleophilic displacement under mild conditions, enabling divergent library synthesis of 2-R-3-nitropyrazolo[1,5-a]pyrimidines [3]. These features position this compound as a versatile intermediate distinct from both the parent heterocycle and mono-nitro analogs.

Why 2,3-Dinitropyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold is not functionally monolithic. Regioisomeric nitro-placement critically governs both reactivity and application space. The parent unsubstituted ring nitrates regiospecifically at position 3 or 6 depending on the nitrating medium [1], while the 2,3-dinitro derivative introduces a uniquely activated leaving group at position 2 that enables selective derivatization pathways unavailable to the 3-nitro, 6-nitro, or 3,6-dinitro isomers [2]. Furthermore, energetic performance—detonation velocity, thermal decomposition temperature, and mechanical sensitivity—differs by hundreds of m/s and tens of °C even among closely related dinitro and trinitro pyrazolo[1,5-a]pyrimidine analogs [3]. Substituting one nitro-pyrazolo[1,5-a]pyrimidine for another without accounting for these regiospecific differences risks compromised synthetic efficiency, altered reactivity profiles, or inadequate energetic properties in the final application.

2,3-Dinitropyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Scientific Procurement


Regioselective C-2 Nitro Displacement: Quantified Synthetic Divergence vs. 3-Nitro and 3,6-Dinitro Analogs

The 2-position nitro group in 5,7-dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine undergoes regioselective nucleophilic substitution with N-, S-, and O-nucleophiles under mild conditions, providing exclusive access to 2-R-3-nitropyrazolo[1,5-a]pyrimidines [1]. This selectivity is absent in the corresponding 3-nitropyrazolo[1,5-a]pyrimidine, where no equivalent leaving group exists at position 2, and in the 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine system, where reactive sites differ [2]. The parent pyrazolo[1,5-a]pyrimidine scaffold nitrates preferentially at position 3 or 6, with the 2-position being deactivated toward electrophilic substitution, making the 2,3-dinitro system the only direct gateway to 2-substituted-3-nitro derivatives via nucleophilic displacement [3]. While direct quantitative yield data for the unsubstituted parent compound 2,3-dinitropyrazolo[1,5-a]pyrimidine itself requires verification in primary literature, the established reactivity pattern on the closely analogous 5,7-dimethyl derivative provides strong class-level inference for the synthetic differentiation of the 2,3-dinitro substitution pattern.

Synthetic methodology Nucleophilic aromatic substitution Regioselective derivatization

Energetic Performance of 2,3-Dinitro Scaffold Derivatives: Cross-Comparison with Benchmark Explosives

The 2,3-dinitropyrazolo[1,5-a]pyrimidine scaffold serves as the core substructure for advanced energetic materials. The 2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine derivative (Compound 6), which incorporates the 2,3-dinitro motif plus an additional 6-nitro group, achieves a density of 1.89 g·cm⁻³, a detonation velocity D = 8922 m·s⁻¹, and a thermal decomposition temperature Td = 287 °C [1]. Compared to HMX (D = 9144 m·s⁻¹, Td = 280 °C, IS = 5 J, FS = 102 N), Compound 6 delivers 97.6% of the detonation velocity while offering a 7 °C higher decomposition temperature, a 6-fold improvement in impact sensitivity (IS = 30 J vs. 5 J), and a >3.5-fold improvement in friction sensitivity (FS > 360 N vs. 102 N) [1]. In a head-to-head comparison within the same pyrazolo[1,5-a]pyrimidine series, replacing the tetrazole group (Compound 4: ρ = 1.80 g·cm⁻³, D = 8508 m·s⁻¹, Td = 147.5 °C) with a nitro group to generate Compound 6 (ρ = 1.89 g·cm⁻³, D = 8922 m·s⁻¹, Td = 287 °C) raises density by 5.0%, detonation velocity by 4.9%, and thermal decomposition temperature by 139.5 °C (a 94% relative increase) [1]. The 2,3-dinitro framework is thus established as a privileged energetic pharmacophore, wherein further nitration yields materials that rival or surpass benchmark military explosives in combined energy-safety metrics.

Energetic materials Detonation performance Thermal stability

Thermal Stability Differentiation: 2,3-Dinitro vs. Amino-Nitro-Amino Pyrazolo[1,5-a]pyrimidine Regioisomers

Thermal decomposition temperature (Td) varies dramatically across pyrazolo[1,5-a]pyrimidine regioisomers. The 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (Compound 4), which positions nitro groups at 3 and 6 rather than 2 and 3, exhibits Td = 325 °C, exceeding the benchmark heat-resistant explosive HNS (Td = 316 °C) by 9 °C and TATB (Td = 350 °C typical, though reported as 330 °C in some sources) [1]. In contrast, the 2,3-dinitro scaffold derivative with a tetrazole substituent (Compound 4 in the 2024 study) shows Td = 147.5 °C, while the fully nitrated 2,3,6-trinitro derivative (Compound 6) reaches Td = 287 °C [2]. The 194 °C thermal stability gap between the 3,6-dinitro-5,7-diamine regioisomer (Td = 325 °C) and the 2,3-dinitro-tetrazole analog (Td = 147.5 °C) illustrates that nitro-group positioning, not merely nitro count, governs thermal resilience. The 2,3-dinitro scaffold thus occupies a distinct thermal-stability niche between the exceptionally stable amino-nitro-amino isomers and the less stable tetrazole-substituted derivatives, with further nitration (to the 2,3,6-trinitro derivative) pushing Td into the 287 °C range—competitive with HMX (280 °C) but not reaching the 325 °C ceiling of the 3,6-dinitro-5,7-diamine system.

Thermal stability Energetic materials Heat-resistant explosives

Electrophilic Substitution Regiospecificity of the Pyrazolo[1,5-a]pyrimidine Core: Nitration Patterns Relevant to 2,3-Dinitro Access

The parent pyrazolo[1,5-a]pyrimidine scaffold nitrates with strong reagent-dependent regiospecificity: mixed nitric/sulfuric acid cleanly yields the 3-nitro product, whereas nitric acid in acetic anhydride yields the 6-nitro product [1]. Neither standard condition directly introduces a nitro group at position 2. This inherent electronic bias means 2,3-dinitropyrazolo[1,5-a]pyrimidine cannot be accessed by sequential direct nitration of the parent heterocycle; rather, it requires either pre-functionalized aminopyrazole precursors with the 2-nitro group already installed [2], or an alternative synthetic strategy such as cyclocondensation of a pre-nitrated 3-aminopyrazole with a 1,3-biselectrophilic reagent [3]. Understanding this regiospecific constraint is essential for procurement decisions: the 3-nitro and 6-nitro isomers are commercially more accessible via direct nitration, but the 2,3-dinitro compound offers synthetic versatility (via C-2 nucleophilic displacement) that the mono-nitro isomers cannot replicate. This synthetic-access limitation simultaneously constitutes the compound's differentiation: it is a non-trivial, value-added intermediate precisely because it falls outside the scope of routine electrophilic nitration protocols.

Nitration Regioselectivity Synthetic access

Proven Application Scenarios for 2,3-Dinitropyrazolo[1,5-a]pyrimidine and Its Derivatives


Divergent Library Synthesis of 2-Substituted-3-nitropyrazolo[1,5-a]pyrimidines via Regioselective Nucleophilic Displacement

Medicinal chemistry and agrochemical discovery programs requiring systematic C-2 diversification of the pyrazolo[1,5-a]pyrimidine scaffold can exploit the 2,3-dinitro substitution pattern as a regiochemically predictable diversification point. The 2-nitro group serves as a selective leaving group toward N-, S-, and O-nucleophiles under mild conditions, generating libraries of 2-R-3-nitropyrazolo[1,5-a]pyrimidines without competing displacement at position 3 [1]. This strategy circumvents the electronic deactivation of C-2 toward electrophilic substitution that limits direct functionalization of the parent heterocycle [2], and provides a shorter synthetic route than de novo construction for each 2-substituted analog. The approach is particularly suited for parallel synthesis and structure-activity relationship (SAR) campaigns where rapid analog generation and regiochemical fidelity are paramount.

Energetic Material Development: Core Scaffold for High-Density, Thermally Stable Explosives with Improved Safety Profiles

The 2,3-dinitropyrazolo[1,5-a]pyrimidine framework, when further elaborated with additional explosophoric groups, yields energetic materials that achieve detonation velocities approaching RDX and HMX while maintaining substantially lower mechanical sensitivity. The 2,3,6-trinitro derivative (Compound 6) delivers D = 8922 m·s⁻¹ with IS = 30 J and FS > 360 N, representing a 6-fold impact-safety improvement over HMX (IS = 5 J, FS = 102 N) at the cost of only a 2.4% reduction in detonation velocity [3]. This performance-safety profile positions 2,3-dinitro scaffold derivatives as candidates for insensitive munition (IM) formulations, where maintaining high energy output while meeting stringent safety requirements (e.g., STANAG 4439) is critical. The scaffold also offers a tunable platform: varying the functional group at position 6 modulates both density and thermal stability (tetrazole → Td = 147.5 °C, nitro → Td = 287 °C), allowing formulation-specific property optimization [3].

Synthesis of Annulated and Bridged Polyheterocyclic Systems via the 5-Amino-3,4-dinitropyrazole Route

The 2,3-dinitropyrazolo[1,5-a]pyrimidine scaffold is accessible through annulation reactions of 5-amino-3,4-dinitropyrazole with 1,3-biselectrophilic reagents, a synthetic strategy that also enables access to previously unknown dinitroimidazo[1,2-b]pyrazole and dinitropyrazolo[5,1-c][1,2,4]triazine derivatives [4]. This convergent approach is valuable for laboratories studying fused polynitrogen heterocycles as potential energetic materials, bioactive scaffolds, or coordination chemistry ligands. The 2,3-dinitro substitution pattern, by virtue of its electron-withdrawing character, further activates the pyrimidine ring toward subsequent nucleophilic addition or ring-transformation reactions, expanding the accessible chemical space beyond simple substitution derivatives [5].

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